molecular formula C16H16N2O B11807206 (6-(Cyclopropylamino)-5-methylpyridin-3-yl)(phenyl)methanone

(6-(Cyclopropylamino)-5-methylpyridin-3-yl)(phenyl)methanone

Cat. No.: B11807206
M. Wt: 252.31 g/mol
InChI Key: ICESCEAEGHYTJZ-UHFFFAOYSA-N
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Description

(6-(Cyclopropylamino)-5-methylpyridin-3-yl)(phenyl)methanone is an organic compound that features a pyridine ring substituted with a cyclopropylamino group and a phenylmethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Cyclopropylamino)-5-methylpyridin-3-yl)(phenyl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(6-(Cyclopropylamino)-5-methylpyridin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halides, amines, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted pyridine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of (6-(Cyclopropylamino)-5-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects . The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-(Cyclopropylamino)-5-methylpyridin-3-yl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

[6-(cyclopropylamino)-5-methylpyridin-3-yl]-phenylmethanone

InChI

InChI=1S/C16H16N2O/c1-11-9-13(10-17-16(11)18-14-7-8-14)15(19)12-5-3-2-4-6-12/h2-6,9-10,14H,7-8H2,1H3,(H,17,18)

InChI Key

ICESCEAEGHYTJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1NC2CC2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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